

Spectroscopic data for 4-(2-Aminoethyl)thiomorpholine (NMR, IR, MS)

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Compound of Interest

Compound Name: 4-(2-Aminoethyl)thiomorpholine

Cat. No.: B112743

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Absence of Publicly Available Spectroscopic Data for **4-(2-Aminoethyl)thiomorpholine**

A Technical Note for Researchers and Drug Development Professionals

Executive Summary

A comprehensive search of publicly accessible scientific databases, chemical vendor catalogs, and patent literature was conducted to collate spectroscopic data (NMR, IR, MS) and detailed experimental protocols for the compound **4-(2-Aminoethyl)thiomorpholine** (CAS 53515-36-9). Despite its commercial availability, no experimental ^1H NMR, ^{13}C NMR, IR, or mass spectrometry data for this specific compound has been found in the public domain. Similarly, detailed experimental protocols for its spectroscopic characterization are not available in published literature.

This document serves to inform researchers, scientists, and drug development professionals of this data gap. To provide a valuable point of reference, this guide presents a complete set of spectroscopic data and experimental protocols for the closely related structural analog, 4-(2-Aminoethyl)morpholine (CAS 2038-03-1). The key structural difference is the presence of an oxygen atom in the morpholine ring instead of a sulfur atom in the thiomorpholine ring. This information can serve as a useful benchmark for researchers working with or synthesizing **4-(2-Aminoethyl)thiomorpholine**.

Spectroscopic Data for the Analog Compound: 4-(2-Aminoethyl)morpholine

The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 4-(2-Aminoethyl)morpholine.

NMR Spectroscopic Data

Table 1: ^1H NMR Data for 4-(2-Aminoethyl)morpholine

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
3.65	t, $J=4.6$ Hz	4H	$\text{O}(\text{CH}_2)_2$
2.75	t, $J=6.1$ Hz	2H	$\text{NCH}_2\text{CH}_2\text{N}$
2.44	t, $J=6.1$ Hz	2H	$\text{NCH}_2\text{CH}_2\text{N}$
2.39	t, $J=4.6$ Hz	4H	$\text{N}(\text{CH}_2)_2$
1.33	s	2H	NH_2

Table 2: ^{13}C NMR Data for 4-(2-Aminoethyl)morpholine

Chemical Shift (ppm)	Assignment
67.0	$\text{O}(\text{CH}_2)_2$
57.2	$\text{NCH}_2\text{CH}_2\text{N}$
53.7	$\text{N}(\text{CH}_2)_2$
38.0	$\text{NCH}_2\text{CH}_2\text{N}$

IR Spectroscopic Data

Table 3: Key IR Absorptions for 4-(2-Aminoethyl)morpholine

Wavenumber (cm ⁻¹)	Intensity	Assignment
3350-3250	m, br	N-H stretch (primary amine)
2950-2800	s	C-H stretch (aliphatic)
1590	m	N-H bend (scissoring)
1455	m	C-H bend (scissoring)
1115	s	C-O-C stretch (ether)

s = strong, m = medium, br = broad

Mass Spectrometry Data

Table 4: Mass Spectrometry Data for 4-(2-Aminoethyl)morpholine

m/z	Relative Intensity (%)	Assignment
130.11	100	[M] ⁺ (Molecular Ion)
100.09	85	[M - CH ₂ NH ₂] ⁺
86.08	95	[M - C ₂ H ₄ NH ₂] ⁺
56.05	70	[C ₃ H ₆ N] ⁺

Experimental Protocols for 4-(2-Aminoethyl)morpholine

The following are representative experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: Bruker Avance III 400 MHz spectrometer.
- Sample Preparation: 10-20 mg of 4-(2-Aminoethyl)morpholine was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard.

- ^1H NMR Acquisition:

- Pulse Program: zg30
- Number of Scans: 16
- Spectral Width: 16 ppm
- Temperature: 298 K

- ^{13}C NMR Acquisition:

- Pulse Program: zgpg30
- Number of Scans: 1024
- Spectral Width: 240 ppm
- Temperature: 298 K

Infrared (IR) Spectroscopy

- Instrumentation: PerkinElmer Spectrum Two FT-IR spectrometer with a UATR accessory.
- Sample Preparation: A small drop of neat 4-(2-Aminoethyl)morpholine was placed directly onto the diamond crystal of the UATR accessory.
- Acquisition:
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 8
 - Data Format: Transmittance

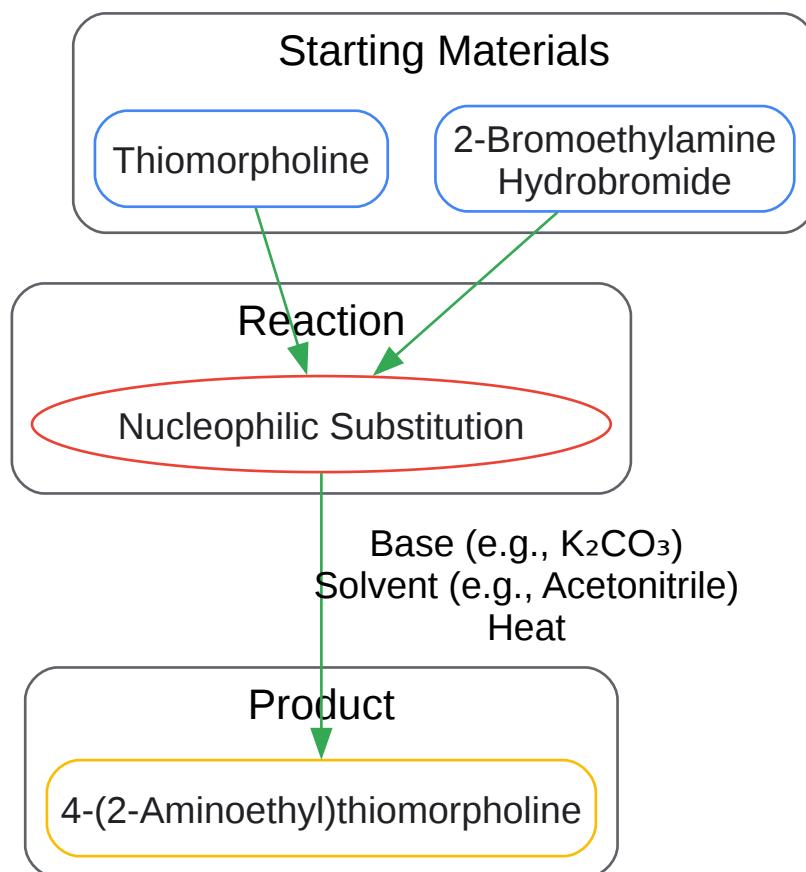
Mass Spectrometry (MS)

- Instrumentation: Agilent 6890 GC coupled to a 5973N Mass Selective Detector.
- Sample Introduction: A 1 μ L aliquot of a dilute solution of 4-(2-Aminoethyl)morpholine in methanol was injected into the GC inlet.
- GC Conditions:
 - Column: HP-5MS (30 m x 0.25 mm, 0.25 μ m film thickness)
 - Inlet Temperature: 250 °C
 - Oven Program: 50 °C for 2 min, then ramp to 250 °C at 10 °C/min, hold for 5 min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Ionization Energy: 70 eV
 - Mass Range: m/z 30-300
 - Source Temperature: 230 °C

Hypothetical Synthesis Workflow for 4-(2-Aminoethyl)thiomorpholine

While a specific published synthesis for **4-(2-Aminoethyl)thiomorpholine** is not readily available, a plausible synthetic route can be proposed based on established organic chemistry principles. The following diagram illustrates a potential two-step synthesis starting from thiomorpholine and 2-bromoethylamine hydrobromide. This workflow is provided for illustrative purposes and has not been experimentally validated.

Hypothetical Synthesis of 4-(2-Aminoethyl)thiomorpholine



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